1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that features a unique combination of furan, thiazole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles .
Scientific Research Applications
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(m-tolyl)urea: Another isomer with a different position of the methyl group on the aromatic ring.
Uniqueness
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is unique due to its specific combination of furan, thiazole, and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a novel compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines structural features from furan, thiazole, and urea moieties, which are known to confer various biological properties. This article reviews the synthesis, biological activity, mechanism of action, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The final step includes the formation of the urea linkage through a reaction between an isocyanate and an amine derivative.
Synthetic Route Overview
Step | Reaction Type | Description |
---|---|---|
1 | Thiazole Formation | Reaction of α-haloketone with thiourea under basic conditions. |
2 | Furan Introduction | Cyclization involving a suitable precursor like 2-furylcarbinol. |
3 | Urea Formation | Reaction of isocyanate with amine derivative. |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Several studies have investigated the cytotoxic effects of compounds containing thiazole and urea moieties. For instance, thiazole derivatives have shown significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-donating groups enhances activity .
Case Study:
In one study, a thiazole derivative exhibited an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong anticancer activity . The presence of a methyl group at position 4 of the phenyl ring was found to increase its effectiveness.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. The SAR analysis indicates that modifications in the phenyl ring can significantly influence antibacterial efficacy. Compounds with nitro groups at specific positions on the phenyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects.
Potential Molecular Targets:
- Enzymes involved in cancer cell proliferation.
- Bacterial enzymes critical for survival.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(p-tolyl)urea | Similar structure but different substitution pattern | Moderate anticancer activity |
1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(m-tolyl)urea | Isomeric form with different methyl group position | Lower antibacterial efficacy |
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJSHQAOFAJIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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